molecular formula C41H49Cl4N3O18 B12391135 2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate

2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate

Cat. No.: B12391135
M. Wt: 1013.6 g/mol
InChI Key: QKHFWHVFMDBPQW-YWAILISVSA-N
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Description

2,2-Dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloroacetic acid involves the chlorination of acetic acid. The process typically requires the use of chlorine gas and a catalyst, such as iron or ferric chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows:

CH3COOH+Cl2Cl2CHCOOH+HCl\text{CH}_3\text{COOH} + \text{Cl}_2 \rightarrow \text{Cl}_2\text{CHCOOH} + \text{HCl} CH3​COOH+Cl2​→Cl2​CHCOOH+HCl

For the synthesis of the more complex compound, [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate, a multi-step synthesis is required. This involves the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the use of various coupling agents to form the desired bonds.

Industrial Production Methods

Industrial production of 2,2-dichloroacetic acid is typically carried out in large-scale reactors where acetic acid is continuously chlorinated. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and chlorine concentration. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroacetic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form trichloroacetic acid.

    Reduction: It can be reduced to form monochloroacetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH^-), amines, or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Trichloroacetic acid.

    Reduction: Monochloroacetic acid.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloroacetic acid and its derivatives have numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: Studied for its effects on cellular metabolism and potential therapeutic applications.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain metabolic pathways in cancer cells.

    Industry: Used in the production of various chemicals and as a solvent in polymer chemistry.

Mechanism of Action

The mechanism of action of 2,2-dichloroacetic acid involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased conversion of pyruvate to acetyl-CoA, enhancing the oxidative metabolism of glucose in cells. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to disrupt the altered metabolism of cancer cells.

Comparison with Similar Compounds

2,2-Dichloroacetic acid is part of the chloroacetic acids family, which includes:

    Chloroacetic acid: A simpler compound with one chlorine atom.

    Trichloroacetic acid: A more heavily chlorinated compound with three chlorine atoms.

    Difluoroacetic acid: A similar compound with fluorine atoms instead of chlorine.

Uniqueness

2,2-Dichloroacetic acid is unique due to its intermediate level of chlorination, which imparts specific chemical properties such as acidity and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C41H49Cl4N3O18

Molecular Weight

1013.6 g/mol

IUPAC Name

2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C37H45N3O14.2C2H2Cl2O2/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44;2*3-1(4)2(5)6/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3;2*1H,(H,5,6)/t17-,20-,22-,24-,33+,34+,35-,37-;;/m0../s1

InChI Key

QKHFWHVFMDBPQW-YWAILISVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl

Origin of Product

United States

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